4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is a heterocyclic organic compound that features an isoxazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxymethyl-3-methyl-1,2-dioxolane with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted isoxazoles.
Scientific Research Applications
4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The methoxymethyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 4-Methoxymethylbenzoic acid
- 5-Methylisoxazole-3-carboxylic acid
- 4-Methoxymethyl-5-methylisoxazole
Comparison: 4-(Methoxymethyl)-5-methylisoxazole-3-carboxylic acid is unique due to the presence of both methoxymethyl and carboxylic acid groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Methoxymethylbenzoic acid lacks the isoxazole ring, which significantly alters its chemical properties and potential applications. Similarly, 5-Methylisoxazole-3-carboxylic acid does not have the methoxymethyl group, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-5(3-11-2)6(7(9)10)8-12-4/h3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKTECADDKUPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586171 |
Source
|
Record name | 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934156-84-0 |
Source
|
Record name | 4-(Methoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methoxymethyl)-5-methyl-3-isoxazolecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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